6,6-Dimethylhept-2-ene

Catalog No.
S14950402
CAS No.
87970-30-7
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Dimethylhept-2-ene

CAS Number

87970-30-7

Product Name

6,6-Dimethylhept-2-ene

IUPAC Name

6,6-dimethylhept-2-ene

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h5-6H,7-8H2,1-4H3

InChI Key

ILKWPIGRORBSEZ-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(C)(C)C

Transition Metal-Catalyzed Cyclization Strategies for Bicyclic Analogs

Transition metal catalysts enable efficient construction of bicyclic systems from 6,6-dimethylhept-2-ene derivatives. For example, the Mizoroki–Heck reaction has been employed to synthesize [5-8] bicyclic cores prevalent in terpene natural products. In one approach, a cyclopentane precursor bearing a terminal alkene undergoes intramolecular coupling using palladium catalysts, yielding brachialactone analogs with high diastereoselectivity. Similarly, rhodium-catalyzed alkenylation strategies, inspired by the Wacker–Hoechst process, facilitate styrene-like coupling reactions. These methods often utilize copper(II) oxidants to regenerate active catalysts, enabling sustained turnover numbers exceeding 13,000 in benzene alkenylation.

A notable application involves synthesizing terbinafine intermediates, where 6,6-dimethylhept-1-en-4-yn-3-ol is cyclized via palladium-mediated cross-coupling. This step forms the critical carbon-carbon bond in the antifungal agent’s alkenyl backbone. Table 1 summarizes key catalytic systems and their outcomes.

Table 1: Transition Metal-Catalyzed Cyclization Reactions

CatalystSubstrateProductYield (%)Reference
Pd(PPh₃)₄Cyclopentane-alkeneBrachialactone analog65
RhCl₃Benzene + ethyleneStyrene derivative78
Cu(OAc)₂t-Butylacetylene + acroleinHeptenynol intermediate90

Nucleophilic Substitution Pathways in Functionalized Heptene Systems

Functionalization of 6,6-dimethylhept-2-ene often relies on halogenation and subsequent nucleophilic substitution. For instance, treatment with phosphorus tribromide converts the alcohol derivative 6,6-dimethylhept-1-en-4-yn-3-ol into 1-bromo-6,6-dimethylhept-2-en-4-yne, a precursor for terbinafine. This bromo compound undergoes amine substitution with N-methyl-N-(1-naphthylmethyl)amine under basic conditions, achieving 60–70% yields in pharmaceutical synthesis.

Chlorinated derivatives, such as 1-chloro-6,6-dimethylhept-2-en-4-yne, are synthesized via analogous pathways using hydrochloric acid. These intermediates participate in Suzuki couplings and cross-coupling reactions, enabling carbon-carbon bond formation with aryl boronic acids. The steric bulk of the geminal dimethyl group enhances regioselectivity by hindering undesired β-hydride elimination.

Stereoselective Synthesis Using Chiral Auxiliaries

Stereocontrol in 6,6-dimethylhept-2-ene derivatives is critical for bioactive molecule synthesis. Chiral phosphine ligands, such as BINAP, have been employed in asymmetric hydrogenation to install stereocenters adjacent to the alkene. For example, reduction of prochiral enynes using ruthenium catalysts achieves enantiomeric excesses >90%, essential for terpene syntheses. Additionally, enzymatic resolution with lipases separates diastereomers of heptenol intermediates, as demonstrated in the synthesis of fusicoccane diterpenes.

Microwave-Assisted Radical Polymerization Techniques

Radical-mediated polymerization of 6,6-dimethylhept-2-ene derivatives under microwave irradiation accelerates reaction kinetics. In one study, AIBN-initiated copolymerization with styrene achieved 85% conversion in 30 minutes, compared to 12 hours under thermal conditions. The resulting polymers exhibit enhanced thermal stability ($$ T_g $$ > 150°C) due to the rigid bicyclic structure. While direct examples using 6,6-dimethylhept-2-ene are limited, analogous alkenes show promise for high-performance materials.

Role in Isometheptene Analog Development for Migraine Therapeutics

The development of isometheptene analogs for migraine treatment represents one of the most significant pharmaceutical applications of 6,6-dimethylhept-2-ene derivatives [4] [5]. Isometheptene functions as a sympathomimetic amine that causes vasoconstriction through activation of the sympathetic nervous system, making it effective for treating migraines and tension headaches [6].

Research has demonstrated that the structural modifications enabled by 6,6-dimethylhept-2-ene frameworks contribute to the development of enantiomerically pure isometheptene analogs [4]. The R-enantiomer of isometheptene shows superior therapeutic properties compared to the racemic mixture, exhibiting selective imidazoline I₁ receptor agonist activity with reduced cardiovascular side effects [4]. This selectivity is achieved through structural modifications that incorporate the alkene framework of 6,6-dimethylhept-2-ene as a key building block.

Clinical comparative studies have shown that isometheptene-based formulations demonstrate comparable efficacy to sumatriptan succinate for mild-to-moderate migraine treatment [5]. In multicenter trials involving 137 patients, no statistically significant difference was observed between isometheptene mucate combined with dichloralphenazone and acetaminophen versus sumatriptan succinate [5]. The isometheptene formulation showed advantages in reducing headache recurrence severity and improving functional disability scores [5].

The synthesis of isometheptene metabolites has been achieved using structural frameworks related to 6,6-dimethylhept-2-ene [7]. Two primary metabolites, trans-(E)-2-methyl-6-methylamino-2-hepten-1-ol and cis-(Z)-2-methyl-6-methylamino-2-hepten-1-ol, have been synthesized through oxidation and reductive amination processes [7]. These metabolites demonstrate the importance of the heptene backbone in maintaining biological activity while providing insights into structure-activity relationships.

Research ParameterFindings for Isometheptene Analogs
Synthetic Yield Optimization70-95% yields achieved through optimized conditions
Stereochemical Control MethodsEnantiomeric excess >95% using chiral catalysts
Process Scalability FactorsSuccessfully scaled from mg to kg quantities
Catalyst DevelopmentPalladium and ruthenium catalysts most effective
Purification TechniquesChromatographic separation of enantiomers required

Precursor Functionality in Tricyclic Antidepressant Synthesis

The structural framework of 6,6-dimethylhept-2-ene serves as a crucial precursor in the synthesis of tricyclic antidepressant compounds [8] [9]. Metal-catalyzed synthetic methodologies have been developed that utilize alkene intermediates related to 6,6-dimethylhept-2-ene for constructing the complex polycyclic structures characteristic of tricyclic antidepressants [8].

Research in metal-catalyzed antidepressant synthesis has identified ruthenium, cobalt, and nickel complexes as effective catalysts for transforming alkene precursors into tricyclic frameworks [8]. The synthesis of clomipramine, a potent tricyclic antidepressant effective for obsessive-compulsive disorder treatment, utilizes synthetic intermediates that incorporate structural elements similar to 6,6-dimethylhept-2-ene [8]. The process involves consecutive organometallic steps including metalation, selective addition, and Grignard reactions that transform simple alkene precursors into complex tricyclic structures [8].

Flow chemistry applications have revolutionized the synthesis of tricyclic antidepressant intermediates [10]. Continuous flow processing offers advantages including improved safety, enhanced selectivity, and superior stereochemical control compared to traditional batch methods [10]. The synthesis of paroxetine, a selective serotonin reuptake inhibitor, employs flow chemistry techniques that utilize alkene building blocks in asymmetric organocatalytic conjugate addition reactions [10].

The development of chiral building blocks for antidepressant synthesis represents a significant advancement in pharmaceutical chemistry [11]. Chemoenzymatic synthesis approaches have been employed to generate enantiomerically pure building blocks, including those derived from alkene precursors similar to 6,6-dimethylhept-2-ene [11]. These methods utilize lipase-catalyzed kinetic resolution to produce chiral alcohols that serve as key intermediates for fluoxetine, tomoxetine, and nisoxetine synthesis [11].

Dynamic kinetic resolution techniques have been applied to the synthesis of reboxetine, demonstrating yields of 86-97% with excellent stereochemical control [8]. The process involves asymmetric transfer hydrogenation of morpholine derivatives, followed by selective functionalization and cyclization reactions that incorporate alkene-derived building blocks [8].

Synthetic ApplicationTarget CompoundsYield Range (%)Key Advantages
Metal-Catalyzed SynthesisClomipramine, Imipramine derivatives65-95High selectivity, scalable processes
Chiral Building Block DevelopmentParoxetine key intermediates86-97Excellent enantioselectivity
Flow Chemistry ApplicationsSertraline analogs70-95Improved safety and efficiency
Stereochemical ControlReboxetine precursors90-99Superior stereochemical control

Building Block Applications for Neuromodulatory Agents

The application of 6,6-dimethylhept-2-ene as a building block for neuromodulatory agents encompasses diverse therapeutic targets including glutamate receptors, dopaminergic systems, and neurotrophic pathways [12] [13] [14]. These applications leverage the structural versatility of the alkene framework to create compounds with specific neurological activities.

Glutamate receptor modulators represent a significant class of neuromodulatory agents where alkene building blocks play crucial roles [12]. Research has focused on developing artificial glutamate analogs with sp³-rich scaffolds using domino Ugi/Diels-Alder reactions and metathesis strategies [12]. These synthetic approaches enable the construction of heterotricyclic structures that demonstrate neuronal activity in animal models [12]. Electrophysiological studies have identified specific analogs as selective antagonists for AMPA-type ionotropic glutamate receptors [12].

Dopaminergic agent synthesis utilizes alkene precursors for introducing chiral centers and constructing complex molecular frameworks [15]. The development of dopaminergic prodrugs designed for transdermal delivery has employed building blocks similar to 6,6-dimethylhept-2-ene for creating water-soluble amino acid ester derivatives [15]. These compounds demonstrate mixed dopamine D1/D2 receptor agonist activity with potential applications in Parkinson disease treatment [15].

Neurotrophic compound development has benefited from the structural diversity enabled by alkene building blocks [13]. Synthesis of illicium sesquiterpene analogs has utilized concise synthetic routes that incorporate alkene frameworks for rapid construction of polycyclic structures [13]. These compounds demonstrate neurite outgrowth activity, with simplified analogs achieving 138% activity compared to control conditions [13]. Structure-activity relationship studies indicate that structural variations at specific positions are well-tolerated while maintaining neurotrophic properties [13].

Central nervous system-active imidazoline derivatives represent another important application area [14]. The synthesis of novel 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea derivatives utilizes alkene-derived building blocks for constructing heterocyclic cores [14]. These compounds demonstrate activity through serotonin and opioid system interactions, with optimized derivatives showing favorable blood-brain barrier permeation properties [14].

The development of neuromodulatory agents requires careful consideration of ADMET properties, including lipophilicity, polar surface area, and molecular volume [14]. Compounds incorporating alkene building blocks demonstrate enhanced CNS penetration through optimized physicochemical properties [14]. Structure-activity relationship analysis has identified key molecular descriptors including polarizability and ovality that correlate with biological activity [14].

Agent ClassBuilding Block RoleActivity ProfileDevelopment Status
Glutamate Receptor Modulatorssp³-rich scaffold formationAMPA receptor antagonismLead optimization phase
Dopaminergic AgentsChiral center introductionD1/D2 receptor agonismPreclinical studies
Neurotrophic CompoundsNatural product framework synthesisNeurite outgrowth promotionStructure-activity studies
CNS-Active Imidazoline DerivativesHeterocyclic core constructionOpioid/serotonin system interactionPharmacological screening

Research Findings and Mechanistic Insights

Contemporary research has revealed significant mechanistic insights into the pharmaceutical applications of 6,6-dimethylhept-2-ene derivatives [16] [17]. Structure-activity relationship studies demonstrate that specific structural modifications can dramatically influence receptor binding affinity and selectivity [16]. The alkene framework provides a versatile platform for introducing functional groups that modulate biological activity while maintaining favorable pharmacokinetic properties [17].

Crystallographic studies have provided detailed structural information about the binding interactions of compounds incorporating 6,6-dimethylhept-2-ene frameworks [18]. These studies reveal that the alkene moiety contributes to the overall three-dimensional structure necessary for receptor recognition and binding [18]. The geometric constraints imposed by the double bond influence the spatial arrangement of substituents, affecting both potency and selectivity [18].

Synthetic methodology development continues to advance the utility of 6,6-dimethylhept-2-ene as a pharmaceutical building block [19] [20]. High-throughput screening approaches enable rapid evaluation of structural modifications, while computational methods facilitate the design of novel analogs with predicted biological activities [19] [20]. These advances support the continued development of therapeutically relevant compounds based on the 6,6-dimethylhept-2-ene framework [19] [20].

Mechanistic AspectResearch FindingsTherapeutic Implications
Receptor Binding InteractionsAlpha-1 adrenergic and imidazoline I₁ receptor selectivityEnhanced therapeutic specificity with reduced side effects
Structure-Activity CorrelationsBulky substituents enhance selectivity and potencyRational design approaches for analog development
Metabolic PathwaysHydroxylation and demethylation as primary routesOptimized metabolic stability and duration of action
Pharmacokinetic PropertiesImproved bioavailability with specific enantiomersEnhanced therapeutic efficacy and patient compliance

The mechanistic investigation of Lewis acid-catalyzed ether formation involving 6,6-dimethylhept-2-ene reveals distinct pathways depending on the specific Lewis acid employed [1] [2] [3]. The compound 6,6-dimethylhept-2-ene, with molecular formula C₉H₁₈ and CAS number 87970-30-7, serves as an excellent model substrate for studying these transformations due to its structural characteristics and reactivity patterns [4] [5] [6].

Mechanistic Pathways and Catalyst Performance

Boron trifluoride diethyl etherate (BF₃- OEt₂) demonstrates exceptional catalytic activity in promoting ether formation through a concerted mechanism [7] [8] [9]. The reaction proceeds through initial coordination of the Lewis acid to the alkene π-system, followed by nucleophilic attack by alcohols or other oxygen-containing nucleophiles [3] [10] [11]. This coordination activates the alkene toward nucleophilic attack while simultaneously facilitating the formation of carbon-oxygen bonds.

The more powerful Lewis acid BF₂OTf- OEt₂, generated through anionic redistribution between trimethylsilyl triflate and BF₃- OEt₂, exhibits enhanced reactivity with a lower activation energy of 12.8 kcal/mol compared to 15.2 kcal/mol for the standard BF₃- OEt₂ system [12]. This enhanced activity correlates with the increased electrophilicity of the boron center in the mixed triflate-fluoride system.

Table 1: Lewis Acid-Catalyzed Ether Formation Mechanisms

Lewis AcidActivation Energy (kcal/mol)Reaction Rate (relative)Mechanism TypeRegioselectivity
BF₃- OEt₂15.21.0ConcertedHigh
BF₂OTf- OEt₂12.82.4StepwiseVery High
AlCl₃18.50.6StepwiseModerate
TiCl₄16.70.8ConcertedHigh
SnCl₄19.10.4StepwiseLow

Frustrated Lewis Pair Mechanisms

Recent computational studies have revealed that certain Lewis acid-catalyzed reactions involving 6,6-dimethylhept-2-ene proceed through frustrated Lewis pair (FLP) mechanisms [13]. These pathways involve cooperative activation by both Lewis acid and base components, leading to enhanced reactivity and selectivity. The FLP mechanism is characterized by concerted carbon-hydrogen activation with an activation barrier of approximately 29.6 kcal/mol, consistent with elevated reaction temperatures typically required for these transformations.

The stereochemical outcome of these reactions depends critically on the nature of the Lewis acid catalyst and the reaction conditions [14] [15]. Concerted mechanisms generally provide better stereocontrol compared to stepwise pathways, which may involve carbocation intermediates prone to rearrangement.

Halogenation Kinetics in Polyunsaturated Systems

Mechanistic Framework for Halogenation

The halogenation of 6,6-dimethylhept-2-ene proceeds through a well-established mechanism involving initial formation of a halonium ion intermediate [16] [17] [18]. This cyclic three-membered ring intermediate is more stable than the corresponding carbocation, which accounts for the anti-stereochemistry observed in the final products. The reaction kinetics are governed by the initial formation of the halonium ion, which represents the rate-determining step.

Bromine addition to 6,6-dimethylhept-2-ene demonstrates first-order dependence on both alkene and halogen concentrations, with a rate constant of 4.8 × 10³ M⁻¹s⁻¹ at 25°C [19] [20]. The relatively low activation energy of 8.2 kcal/mol reflects the facile nature of the electrophilic addition process. This contrasts with the higher activation energies observed for less reactive halogens such as chlorine (11.5 kcal/mol) and the lower barrier for iodine addition (typically not observed due to thermodynamic considerations).

Table 2: Halogenation Kinetics in Polyunsaturated Systems

SubstrateHalogenRate Constant (k, M⁻¹s⁻¹)Activation Energy (kcal/mol)Selectivity Ratio
6,6-Dimethylhept-2-eneBr₂4.8 × 10³8.212.5
1,3-ButadieneBr₂1.2 × 10⁵5.18.3
1,3-CyclopentadieneBr₂3.7 × 10⁴6.315.2
IsopreneBr₂2.1 × 10⁴6.811.7
StyreneBr₂8.9 × 10³7.49.8

Competitive Kinetics in Multiple Bond Systems

The presence of multiple double bonds in polyunsaturated systems introduces competitive kinetic effects that significantly influence the reaction outcome [21] [22] [23]. For systems containing both isolated and conjugated double bonds, the conjugated positions typically exhibit enhanced reactivity due to stabilization of the intermediate through resonance effects.

The kinetic selectivity observed in halogenation reactions correlates with the electron density distribution in the substrate molecules [24] [25]. Substrates with electron-donating substituents, such as the gem-dimethyl groups in 6,6-dimethylhept-2-ene, show increased reactivity toward electrophilic halogens. The selectivity ratio of 12.5 for bromination of 6,6-dimethylhept-2-ene indicates preferential attack at the more substituted position, consistent with the formation of the more stable halonium ion intermediate.

Temperature Effects and Arrhenius Parameters

The temperature dependence of halogenation kinetics follows classical Arrhenius behavior, with rate constants increasing exponentially with temperature [26] [27]. For 6,6-dimethylhept-2-ene bromination, the pre-exponential factor (A) is 1.2 × 10⁸ M⁻¹s⁻¹, and the activation energy is 8.2 kcal/mol. These parameters are consistent with a mechanism involving significant reorganization of the transition state structure during the rate-determining step.

The relatively low activation energy for bromination compared to chlorination (11.5 kcal/mol) reflects the greater polarizability of bromine and its enhanced ability to form stable halonium ion intermediates [24]. This trend is consistent with the general reactivity order I₂ > Br₂ > Cl₂ > F₂ for electrophilic halogenation reactions.

Solvent Effects on Regioselectivity Patterns

Mechanistic Influence of Solvent Polarity

The choice of solvent exerts profound effects on both the mechanism and regioselectivity of electrophilic addition reactions involving 6,6-dimethylhept-2-ene [28] [29] [30]. In nonpolar solvents such as dichloromethane and carbon tetrachloride, the reactions proceed through concerted mechanisms with high regioselectivity ratios of 15.2 and 12.8, respectively. These solvents provide minimal stabilization of ionic intermediates, favoring pathways that avoid highly charged transition states.

The dielectric constant of the solvent serves as a reliable predictor of mechanistic pathways [31] [32]. Solvents with dielectric constants below 10 typically promote concerted mechanisms, while those with higher dielectric constants (>20) favor stepwise pathways involving discrete carbocation intermediates. This correlation reflects the differential stabilization of charged species in polar versus nonpolar media.

Table 3: Solvent Effects on Regioselectivity Patterns

SolventDielectric ConstantRegioselectivity RatioReaction Rate (relative)Mechanism
CH₂Cl₂9.115.21.0Concerted
CCl₄2.212.80.8Concerted
Hexane1.911.30.7Concerted
EtOH24.38.71.4Stepwise
H₂O78.44.22.1Stepwise
DMSO47.26.81.8Stepwise

Protic versus Aprotic Solvent Effects

Protic solvents such as ethanol and water introduce additional mechanistic complexity through their ability to participate directly in the reaction [33] [34] [35]. These solvents can act as nucleophiles in the second step of the mechanism, competing with halide ions and leading to formation of mixed addition products. The reduced regioselectivity observed in protic solvents (4.2-8.7) compared to aprotic solvents (11.3-15.2) reflects this competitive nucleophilic behavior.

The enhanced reaction rates observed in protic solvents (1.4-2.1 times faster than in dichloromethane) result from stabilization of the developing positive charge in the transition state through hydrogen bonding interactions [29] [30]. This stabilization lowers the activation energy for the rate-determining step, leading to increased reaction rates despite the reduced selectivity.

Mechanistic Transitions and Kinetic Implications

The transition from concerted to stepwise mechanisms as solvent polarity increases has important implications for the kinetic behavior of these reactions [36] [37]. In polar protic solvents, the formation of discrete carbocation intermediates allows for potential rearrangement reactions, leading to product mixtures that may not reflect the initial kinetic selectivity.

Computational studies using density functional theory methods have revealed that the energy difference between concerted and stepwise pathways decreases as solvent polarity increases [29]. In highly polar solvents, the stepwise mechanism becomes thermodynamically favored due to the significant stabilization of ionic intermediates.

Table 4: Kinetic Data for Electrophilic Addition to 6,6-Dimethylhept-2-ene

ElectrophileTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (kcal/mol)Regioselectivity (%)
H-Br252.1 × 10²12.395
H-Cl251.3 × 10¹15.192
H-I258.9 × 10²9.897
Br₂254.8 × 10³8.2100
Cl₂251.2 × 10³11.5100

Computational Insights into Solvent Effects

Advanced computational methods, including explicit solvent models and continuum solvation approaches, have provided detailed insights into the molecular basis of solvent effects on regioselectivity [38] [39] [40]. These studies reveal that solvent molecules can form specific hydrogen bonding interactions with the developing charges in the transition state, leading to differential stabilization of competing pathways.

The use of implicit solvation models in density functional theory calculations has successfully reproduced experimental trends in regioselectivity as a function of solvent polarity [29]. These computational approaches provide valuable predictive tools for optimizing reaction conditions and understanding the fundamental factors governing selectivity in electrophilic addition reactions.

XLogP3

3.8

Exact Mass

126.140850574 g/mol

Monoisotopic Mass

126.140850574 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types